molecular formula C22H23N3O4 B2925784 4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-85-5

4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2925784
CAS No.: 946218-85-5
M. Wt: 393.443
InChI Key: FCULJMGWMFZTIH-UHFFFAOYSA-N
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Description

The compound 4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione scaffold. Its structure features a 4-ethoxyphenyl group at position 4 and a 4-methoxybenzyl substituent at position 4. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate biological interactions.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-17-10-6-15(7-11-17)20-19-18(23-22(27)24-20)13-25(21(19)26)12-14-4-8-16(28-2)9-5-14/h4-11,20H,3,12-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCULJMGWMFZTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 366.46 g/mol

Structural Features

The structure features a pyrrolo[3,4-d]pyrimidine core which is substituted at various positions. The presence of ethoxy and methoxy groups on the phenyl rings suggests potential for significant biological interactions.

Anticancer Potential

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For instance:

  • In vitro Studies : Research has shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. Specific IC50 values have been reported in studies targeting breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Induction of apoptosis
A5490.8Inhibition of PI3K/AKT pathway

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In preclinical models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Kinase Inhibition

Pyrrolo[3,4-d]pyrimidines are known to act as kinase inhibitors. For example:

  • EGFR Inhibition : Some studies suggest that similar compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Study 1: Breast Cancer Treatment

In a study published in Cancer Research, a derivative of the compound was tested against MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.5 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Case Study 2: Lung Cancer Models

Another study focused on A549 lung cancer cells demonstrated that treatment with the compound led to decreased proliferation and migration rates. The observed IC50 was 0.8 µM, with further analysis indicating involvement of the PI3K/AKT signaling pathway.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their substituents:

Compound Name / ID (Evidence) Position 4 Substituent Position 6 Substituent Molecular Weight Notable Properties
Target Compound 4-Ethoxyphenyl 4-Methoxybenzyl ~409.4* High lipophilicity (ethoxy + methoxy)
4j () 2-Hydroxyphenyl 4-Methoxyphenyl 392 (MH+) MP: ±220°C; Rf = 0.41
Compound A () 4-Hydroxyphenyl Benzyl 329.35 IC50: 1.02 µg/ml (α-glucosidase)
874594-33-9 () 3,4-Dimethoxyphenyl 4-Methoxybenzyl 409.4 Increased steric bulk
1021024-99-6 () 4-Hydroxyphenyl Tetrahydrofuran-2-ylmethyl 329.35 Enhanced H-bonding (hydroxyl)
941999-82-2 () 4-(Methylthio)phenyl 2-Methoxyethyl N/A Sulfur-containing (potential reactivity)

*Calculated based on molecular formula C22H23N3O3.

Key Observations:
  • Steric Effects : The 3,4-dimethoxyphenyl substituent in increases steric bulk compared to the target’s 4-ethoxyphenyl, which may affect binding pocket interactions .
  • Hydrogen Bonding : Hydroxyl groups in and improve polar interactions, as seen in Compound A’s strong α-glucosidase inhibition (81.99% at 1.02 µg/mL) .
Anti-Diabetic Potential ():

Compound A (6-benzyl-4-(4-hydroxyphenyl)-...) demonstrated α-glucosidase inhibition (IC50 = 1.02 µg/mL) and binding energy of -7.9 kcal/mol, comparable to the standard (-7.8 kcal/mol).

Neutrophil Elastase Inhibition ():

Patented analogs (e.g., WO060158 A1) with cyanophenyl and trifluoromethylphenyl groups highlight substituent-driven activity. The target compound’s methoxybenzyl group may mimic these hydrophobic interactions but lacks electron-withdrawing groups (e.g., -CN, -CF3), which are critical for enzyme inhibition .

Physicochemical and Spectroscopic Data

  • Melting Points : Analogs with hydroxyl groups (e.g., : ±220°C) exhibit higher melting points than methoxy/ethoxy derivatives due to stronger intermolecular H-bonding .
  • FTIR Profiles: reports peaks at 1680 cm⁻¹ (amide C=O) and 1500 cm⁻¹ (aromatic C=C), consistent across the dihydropyrimidinone class. The target compound’s ethoxy group would show C-O-C stretching near 1250 cm⁻¹ .

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